![molecular formula C19H42N2O B12576012 (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol CAS No. 627525-11-5](/img/structure/B12576012.png)
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is a chiral compound with a complex structure that includes an amino group, a hydroxyl group, and a long undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, reduction, and amination. The specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to design more effective derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino alcohols with long alkyl chains, such as (2S)-2-amino-4-methylpentan-1-ol and (2S)-2-[2-(decylamino)ethylamino]butan-1-ol.
Uniqueness
What sets (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
627525-11-5 |
|---|---|
Fórmula molecular |
C19H42N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C19H42N2O/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-19(17-22)16-18(2)3/h18-22H,4-17H2,1-3H3/t19-/m0/s1 |
Clave InChI |
WMHVYNGLLGOTHC-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCCCNCCN[C@@H](CC(C)C)CO |
SMILES canónico |
CCCCCCCCCCCNCCNC(CC(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


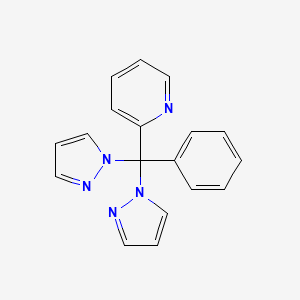
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
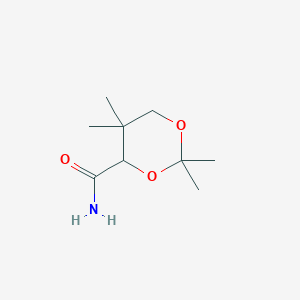
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
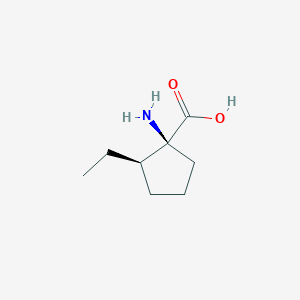
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
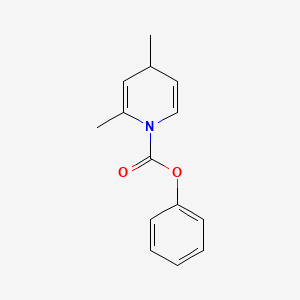

![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
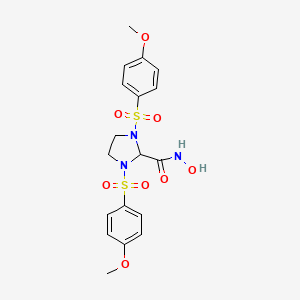
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
